molecular formula C6H10O5 B8017555 1,6-Anhydro-alpha-d-glucopyranose

1,6-Anhydro-alpha-d-glucopyranose

Cat. No.: B8017555
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-DVKNGEFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,6-Anhydro-alpha-d-glucopyranose has numerous scientific research applications:

Chemical Reactions Analysis

1,6-Anhydro-alpha-d-glucopyranose undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include levoglucosenone, 5-hydroxymethylfurfural, and various sugar alcohols .

Mechanism of Action

The mechanism of action of 1,6-Anhydro-alpha-d-glucopyranose involves its conversion into various products through chemical reactions. During pyrolysis, it undergoes polymerization into polysaccharides, which further decompose into lower-molecular-weight products and eventually carbonized products . This stepwise transformation is crucial for understanding its behavior and applications in different fields.

Comparison with Similar Compounds

1,6-Anhydro-alpha-d-glucopyranose is unique compared to other similar compounds due to its formation through cellulose pyrolysis and its potential as a chemical platform. Similar compounds include:

These compounds share similar structures but differ in their formation processes and specific applications.

Properties

IUPAC Name

(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-DVKNGEFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Anhydro-alpha-d-glucopyranose
Reactant of Route 2
1,6-Anhydro-alpha-d-glucopyranose
Reactant of Route 3
1,6-Anhydro-alpha-d-glucopyranose
Reactant of Route 4
1,6-Anhydro-alpha-d-glucopyranose
Reactant of Route 5
1,6-Anhydro-alpha-d-glucopyranose
Reactant of Route 6
1,6-Anhydro-alpha-d-glucopyranose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.